molecular formula C16H18N2O3S2 B1405202 3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 202192-95-8

3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Cat. No. B1405202
M. Wt: 350.5 g/mol
InChI Key: JSSVVZYJFXHEIB-UHFFFAOYSA-N
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Description

“3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of thiazol-2-(3H)-ones has been characterized using two-dimensional NMR spectroscopic techniques and tandem mass spectrometry . These techniques allowed the correct assignment of the structure of the final compounds arising from both tautomers of the thiazol-2-(3H)-one nucleus .

Scientific Research Applications

  • Antidepressant and Anticonvulsant Effects
    • Field : Pharmacology
    • Application : Benzo[d]thiazol derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .
    • Method : In a forced swimming test, two of the derivatives showed the highest antidepressant and anticonvulsant effects . The mechanism for the antidepressant activity may be via increasing the concentrations of serotonin and norepinephrine .
    • Results : The two derivatives displayed a higher percentage decrease in immobility duration (89.96% and 89.62%, respectively) than that of fluoxetine (83.62%) . In the maximal electroshock seizure test, two other derivatives showed the highest anticonvulsant effect, with ED 50 values of 46.1 and 64.3 mg kg −1, and protective indices of 6.34 and 4.11, respectively .

Future Directions

The future directions for research on thiazol-2-(3H)-ones could involve further exploration of their potential as inhibitors for various enzymes . Additionally, more research could be done to improve the synthesis process and to explore other potential applications of these compounds.

properties

IUPAC Name

3-ethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S.C7H8O3S/c1-2-11-7-5-3-4-6-8(7)12-9(11)10;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,10H,2H2,1H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSVVZYJFXHEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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